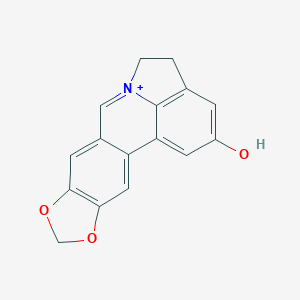

Lycobetaine

Übersicht

Beschreibung

Enantioselective Total Synthesis of Lycopodine

The first enantioselective total synthesis of lycopodine has been achieved, which is significant as it establishes the key stereocenters at C7 and C8 through a highly diastereoselective organocatalyzed cyclization of a keto sulfone. Additionally, a tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization was utilized to form the tricyclic core of the molecule .

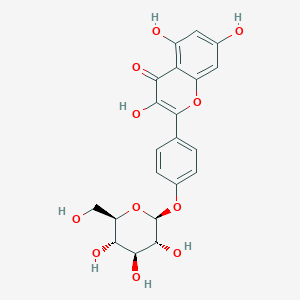

Lycobetaine as a Selective Topoisomerase IIβ Poison

Lycobetaine, a phenanthridine alkaloid, has been identified as a selective poison for topoisomerase IIβ, inhibiting the growth of human tumor cells with a mean IC50 value of 0.8 μM in a clonogenic assay. In vivo studies using athymic nude mice with human gastric tumor xenografts showed marked tumor growth delay when treated with lycobetaine. This suggests that the stabilization of the covalent catalytic DNA-intermediate in living cells by lycobetaine contributes significantly to its antitumor activity .

Immunological Effects of Lycobetaine

Lycobetaine has been shown to suppress cell-mediated immunity, as evidenced by its significant inhibition of delayed-type hypersensitivity response in normal mice. However, it also modulates some depressed immunological activities in tumor-bearing mice, such as increasing serum C3 levels and modifying immunodepression status. These findings indicate that lycobetaine has a complex effect on the immune system .

Antitumor Activity and Toxicity of Lycobetaine Acetate

Lycobetaine acetate, a derivative of lycorine, has demonstrated significant antitumor activity in various animal models, prolonging the survival times of tumor-bearing animals. The acute toxicity studies in mice and dogs suggest that lycobetaine acetate has a relatively high therapeutic index, with mild leukopenia and thrombopenia observed at large dosages. The presence of phenolic betaine in the molecule is thought to be related to its antitumor activity .

Structure-Activity Relationship of Lycobetaine

The structure-activity relationship of lycobetaine has been explored, revealing that a potential betaine and a methylenedioxy group are critical for antitumor activity. The distance between the phenolic oxygen and quaternary nitrogen in the molecule also influences its antitumor activity, as shown by the varying effects of synthesized open ring analogs of lycobetaine .

Chromatin Structure and Activity Effects

Lycobetaine has been found not to cause DNA single strand breaks but does inhibit chromatin transcription activity in a time- and dose-dependent manner in murine hepatoma cells. This effect is similar to that of actinomycin D, and it varies among individual genes, with c-myc, N-ras, and beta 2-microglobulin genes showing decreased sensitivity to DNase I after treatment with lycobetaine .

Interaction of Lycobetaine with DNA

The interaction of lycobetaine with DNA has been characterized, showing an apparent binding constant with calf thymus DNA and a mode of DNA binding through intercalation. Lycobetaine preferentially intercalates into GC base pairs and does not cause DNA strand breaks, interstrand cross-links, or DNA alkylation. These findings help to understand the molecular basis of lycobetaine's interaction with DNA and its biological effects .

Wissenschaftliche Forschungsanwendungen

Application 1: Antitumor Activity

- Specific Scientific Field : Nanomedicine and Oncology .

- Methods of Application or Experimental Procedures : To enhance its lipophilicity, oleic acid was selected to form ionic complexes with lycobetaine (LBT). The nanoemulsion loaded with LBT–oleic acid complex (LBT–OA–nanoemulsion) and PEGylated LBT–OA–nanoemulsion (NE) (LBT–OA–PEG–NE) were prepared by a simple high-pressure homogenization method .

- Results or Outcomes : A high-encapsulation efficiency of around 97.32% ± 2.09% was obtained for LBT–OA–PEG–NE under optimized conditions . Furthermore, the in vivo pharmacokinetics and biodistribution of LBT–OA–NE, LBT–OA–PEG–NE, and free LBT were studied in rats. Free LBT and LBT–OA–PEG–NE displayed AUC 0–10h (area under the concentration-time curve from 0 to 10 hours) of 112.99 mg/Lminute and 3452.09 mg/Lminute via intravenous administration ( P < 0.005), respectively . Moreover, LBT–OA–PEG–NE showed significantly lower LBT concentration in the heart, liver, and kidney, while achieving higher concentration of LBT in the lung when compared to free LBT at the same time ( P < 0.005) . The LBT–OA–PEG–NE exhibited higher growth inhibitory effect and longer survival time than free LBT in both heterotopic and lung metastatic tumor models .

Application 2: Pharmacokinetic Study

- Specific Scientific Field : Pharmacokinetics and Drug Delivery .

- Summary of the Application : A selective and sensitive liquid chromatography–electrospray ionization–tandem mass spectrometric method was developed and validated for the determination of lycobetaine in rat plasma . This study was aimed at understanding the pharmacokinetic profiles of lycobetaine, which remained largely unknown .

- Methods of Application or Experimental Procedures : Rat plasma samples were pretreated via protein precipitation and further separated on a diamonsil octadecyl-silylated silica column using 0.2% (v/v) aqueous formic acid and methanol as the mobile phase . Selected reaction monitoring was performed using the transitions m/z 266.1 → 208.1 and m/z 336.1 → 320.0 to determine the concentrations of lycobetaine and internal standard, respectively .

- Results or Outcomes : After intravenous administration of 10 mg/kg and oral administration of 200 mg/kg lycobetaine in rats, the pharmacokinetic parameters were calculated and the oral bioavailability of lycobetaine was determined as 7.30% ± 1.44% .

Application 3: Nanoscale Formulation Comparison

- Specific Scientific Field : Nanomedicine and Drug Delivery .

- Summary of the Application : In this study, two classic nanoscale formulations, nanoemulsion (NE) and liposome (Lipo), were selected for the encapsulation of lycobetaine (LBT) . The aim was to compare the effectiveness of these two different nanoscale formulations in delivering LBT .

- Methods of Application or Experimental Procedures : To improve the lipid solubility of LBT, oleic acid (OA) was used to form an ionic complex with lycobetaine (LBT-OA) . Additionally, PEGylated lecithin was used to enhance the circulation time .

Safety And Hazards

Eigenschaften

IUPAC Name |

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQOXFIPAAMFAU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61221-41-8 (acetate salt) | |

| Record name | Ungeremine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50175439 | |

| Record name | Ungeremine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ungeremine | |

CAS RN |

2121-12-2 | |

| Record name | Ungeremine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ungeremine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ungeremine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ungeremine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVC5B2RPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

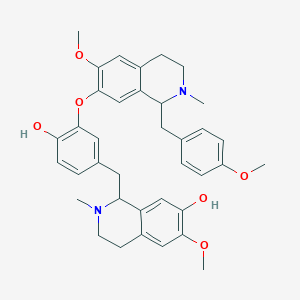

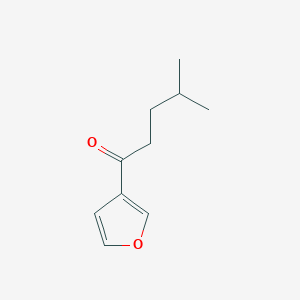

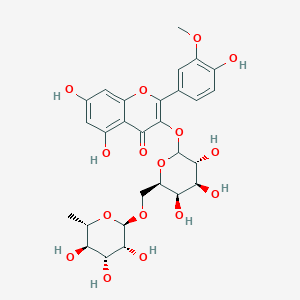

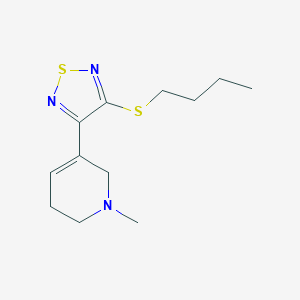

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)

![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)

![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)